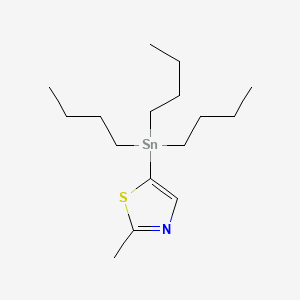

2-Methyl-5-(tributylstannyl)thiazole

Description

Historical Context and Discovery

The development of this compound emerged within the broader historical context of organostannane chemistry and cross-coupling reaction methodology. The foundational work establishing palladium-catalyzed coupling of organotin reagents traces back to Colin Eaborn's pioneering research in 1976, which demonstrated the first examples of aryl halide coupling with organotin reagents, achieving yields ranging from 7% to 53% of diaryl products. This initial breakthrough was subsequently expanded by Toshihiko Migita in 1977, who extended the methodology to include acyl chlorides with alkyl-tin reagents, obtaining ketone products in yields spanning 53% to 87%. The specific development of thiazole-containing organostannanes, including this compound, represents a natural evolution of these early discoveries, driven by the recognition of thiazole's significance in medicinal chemistry and the need for efficient synthetic routes to thiazole-containing compounds.

The synthesis and characterization of this compound became feasible through advances in organolithium-mediated functionalization techniques, which enabled regioselective modification of thiazole rings. Research has established that organolithium-mediated electrophilic functionalization of 4,5-unsubstituted 1,3-thiazoles occurs preferentially at position 5 of the thiazole ring due to the relative acidity of thiazole protons, where H-5 exhibits greater acidity than H-4. This fundamental understanding provided the chemical basis for developing synthetic protocols to introduce tributylstannyl groups at specific positions on thiazole rings, ultimately leading to the successful preparation of this compound as a defined chemical entity.

Significance in Organometallic Chemistry

This compound occupies a position of considerable importance within organometallic chemistry, serving as both a representative example of organotin chemistry and a functional tool for synthetic transformations. The compound exemplifies the broader class of organostannanes, which are characterized by their stability to air and moisture, making them practical reagents for synthetic applications. The presence of the tin-carbon bond in this compound enables participation in the Stille cross-coupling reaction, a palladium-catalyzed process that has become one of the most widely utilized methodologies for carbon-carbon bond formation in organic synthesis.

The mechanistic significance of organostannanes in cross-coupling chemistry relates to their ability to undergo transmetalation with palladium complexes through an electrophilic cleavage process. In the Stille reaction mechanism, the organostannane component participates in a transmetalation step involving electrophilic cleavage of the tin-carbon bond by a palladium(II) complex formed during the oxidative addition step. This process can be viewed as either dissociative or associative ligand substitution on the square planar, tetracoordinated palladium(II) center, with solvent molecules potentially playing supporting roles in facilitating the ligand substitution process.

| Organometallic Property | Characteristic | Significance |

|---|---|---|

| Tin-Carbon Bond Stability | Air and moisture stable | Practical handling and storage |

| Transmetalation Reactivity | Electrophilic cleavage mechanism | Enables Stille coupling reactions |

| Heterocyclic Integration | Thiazole ring system | Provides access to bioactive scaffolds |

| Steric Profile | Tributyl substitution | Influences reactivity and selectivity |

Taxonomic Classification in Chemical Nomenclature

The systematic nomenclature of this compound follows established conventions for both heterocyclic chemistry and organometallic compounds. According to International Union of Pure and Applied Chemistry nomenclature principles, the compound is formally designated as 2-methyl-5-(tributylstannyl)-1,3-thiazole, reflecting the numbering system for the thiazole ring where nitrogen occupies position 1 and sulfur position 3. Alternative nomenclature systems provide the descriptor tributyl-(2-methyl-1,3-thiazol-5-yl)stannane, emphasizing the organotin perspective of the molecular structure.

The compound's classification within chemical databases utilizes the Chemical Abstracts Service registry number 223418-75-5, which serves as a unique identifier for this specific molecular entity. The European Community number 891-903-6 provides additional regulatory identification within European chemical inventories. The molecular formula C16H31NSSn systematically describes the atomic composition, indicating 16 carbon atoms, 31 hydrogen atoms, one nitrogen atom, one sulfur atom, and one tin atom.

Additional chemical identifiers include the InChI key QBVDGHNBPOLJIZ-UHFFFAOYSA-N and the simplified molecular-input line-entry system notation CCCCSn(CCCC)c1cnc(C)s1, which provide computerized representations of the molecular structure. The MDL number MFCD01319032 serves as an additional database identifier used in chemical inventory systems.

Research Evolution and Literature Overview

The research landscape surrounding this compound has evolved significantly since the establishment of Stille coupling methodology, with investigations expanding from fundamental synthetic applications to specialized research areas including pharmaceutical chemistry and materials science. Early research focused primarily on developing efficient synthetic protocols for preparing thiazole-containing organostannanes and establishing their reactivity profiles in cross-coupling reactions. These foundational studies demonstrated the compound's utility as a coupling partner for various organic electrophiles, including aryl halides and vinyl halides.

Contemporary research has explored the application of this compound in synthesizing complex molecular architectures, particularly in the construction of biaryl systems and heterocyclic frameworks. Investigations have demonstrated successful coupling reactions with various substrate classes, including activated and unactivated aryl mesylates and tosylates, expanding the scope of applicable electrophilic partners beyond traditional halide substrates. Research by Fu and coworkers established catalyst systems employing palladium acetate and specialized phosphine ligands such as XPhos, enabling efficient coupling reactions with aryl sulfonates in yields ranging from 51% to 86%.

| Research Period | Focus Area | Key Developments | Literature Impact |

|---|---|---|---|

| 1976-1985 | Foundational methodology | Initial Stille coupling protocols | Established basic reactivity patterns |

| 1986-2000 | Mechanistic understanding | Detailed reaction mechanisms | Enhanced synthetic predictability |

| 2001-2015 | Substrate scope expansion | Extended electrophile compatibility | Broadened synthetic applications |

| 2016-Present | Specialized applications | Advanced synthetic targets | Integration with modern drug discovery |

Structure

2D Structure

Propriétés

IUPAC Name |

tributyl-(2-methyl-1,3-thiazol-5-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4NS.3C4H9.Sn/c1-4-5-2-3-6-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVDGHNBPOLJIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NSSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(tributylstannyl)thiazole typically involves the stannylation of 2-methylthiazole. This can be achieved through a palladium-catalyzed stannylation reaction using tributylstannane as the stannylating agent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 2-Methyl-5-(tributylstannyl)thiazole can undergo substitution reactions where the tributylstannyl group is replaced by other functional groups. This is often facilitated by palladium-catalyzed cross-coupling reactions.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Tributylstannane: Used as the stannylating agent.

Inert Atmosphere: To prevent oxidation during reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield a variety of substituted thiazoles .

Applications De Recherche Scientifique

Applications in Organic Synthesis

1. Building Block for Coupling Reactions:

The presence of the tributylstannyl moiety allows 2-Methyl-5-(tributylstannyl)thiazole to participate in significant carbon-carbon bond-forming reactions. These reactions are essential for synthesizing complex organic compounds, including pharmaceuticals and biologically active molecules.

2. Synthesis of Novel Drug Candidates:

The thiazole ring's ability to interact with biological systems suggests that this compound could serve as a precursor for developing new drug candidates. For instance, compounds containing thiazole structures have been explored for their anticancer properties, indicating potential therapeutic applications of derivatives synthesized from this compound .

Case Study 1: Anticancer Activity of Thiazole Derivatives

In a study by Evren et al., novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides were synthesized and tested against NIH/3T3 and A549 cell lines. Compounds demonstrated significant selectivity against these cell lines, highlighting the potential of thiazoles in cancer therapy .

Case Study 2: Synthesis of Thiazole-Based Compounds

Another study involved synthesizing phenylthiazole-incorporated quinoline derivatives that exhibited remarkable activity against colon carcinoma cells. The presence of specific substituents on the thiazole ring was crucial for enhancing efficacy against cancer cells .

Mécanisme D'action

The mechanism of action of 2-Methyl-5-(tributylstannyl)thiazole primarily involves its role as a synthetic intermediateThe molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used .

Comparaison Avec Des Composés Similaires

Substituent Variations in Thiazole-Stannyl Derivatives

The following table highlights key structural analogs of 2-methyl-5-(tributylstannyl)thiazole, emphasizing differences in substituents and their implications:

Key Observations :

- Positional Isomerism : The placement of the stannyl group (position 2 vs. 5) significantly impacts reactivity. For example, 5-methyl-2-(tributylstannyl)thiazole (CAS: 848613-91-2) is a positional isomer of the target compound, with distinct electronic properties influencing its coupling efficiency .

- Halogen vs. Methyl Substituents : The bromo-substituted analog (4-Bromo-2-(tributylstannyl)thiazole) offers enhanced leaving-group capacity, making it preferable for nucleophilic substitutions .

- Sulfur Modifications : The methylthio variant (2-(Methylthio)-5-(tributylstannyl)thiazole) introduces additional sulfur atoms, which may improve metal-coordination capabilities in catalysis .

Physicochemical Properties

| Property | This compound | 2-(Methylthio)-5-(tributylstannyl)thiazole | 4-Bromo-2-(tributylstannyl)thiazole |

|---|---|---|---|

| Boiling Point (°C) | 379.6 (predicted) | Not reported | Not reported |

| LogP | 5.51 | Not reported | ~6.2 (estimated) |

| Hazard Classification | UN 2788, 6.1, PG III | UN 2788, 6.1, PG III | UN 2788, 6.1, PG III |

| Synthetic Accessibility | Moderate (via Stille coupling) | Challenging (requires thiolation steps) | Moderate (via halogenation) |

Notes:

Activité Biologique

2-Methyl-5-(tributylstannyl)thiazole is an organotin compound characterized by a tributylstannyl group attached to a thiazole ring. Its molecular formula is C16H31NOSSn. This compound has garnered interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer applications.

Chemical Structure and Properties

The presence of the thiazole ring, a five-membered heterocyclic structure containing nitrogen and sulfur, is significant as thiazoles are known for their diverse biological activities. The tributylstannyl moiety contributes unique reactivity, allowing the compound to participate in various organic synthesis reactions such as Stille and Negishi couplings.

Antimicrobial Activity

Thiazole derivatives, including those related to this compound, have shown promising antibacterial properties against pathogens such as Mycobacterium tuberculosis. Research indicates that modifications at the C-2 and C-4 positions of the thiazole can significantly impact antibacterial activity, with some derivatives achieving sub-micromolar minimum inhibitory concentrations (MICs) .

| Compound | MIC (μM) | Target Pathogen |

|---|---|---|

| This compound | TBD | Potentially M. tuberculosis |

| 2-Aminothiazole | <0.1 | M. tuberculosis |

| Benzothiazole derivatives | <0.03 | Staphylococcus epidermidis |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of organotin compounds have been documented, with various studies indicating that they may induce apoptosis in cancer cells. The specific cytotoxic profile of this compound remains to be fully elucidated; however, the general trend observed in organotin chemistry suggests potential use in cancer therapeutics .

Case Studies

- Antimicrobial Efficacy : A study on thiazole derivatives demonstrated that certain structural modifications led to enhanced activity against M. tuberculosis, suggesting that similar modifications could be explored for this compound to improve its antimicrobial efficacy .

- Cytotoxicity in Cancer Cells : Research into other organotin compounds has shown significant cytotoxic effects against various cancer cell lines, indicating that this compound may also exhibit similar properties, warranting further investigation into its therapeutic potential .

Safety and Toxicity

The safety profile of this compound indicates it is toxic if swallowed and harmful upon skin contact . This highlights the need for careful handling and further toxicological studies to assess its safety for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-methyl-5-(tributylstannyl)thiazole, and what analytical methods validate its purity and structure?

- Synthesis : The compound is typically synthesized via Stille coupling or halogen-metal exchange reactions. For example, tributyltin groups are introduced to thiazole derivatives by reacting halogenated precursors (e.g., 2-chloro-5-bromothiazole) with hexabutylditin under palladium catalysis .

- Characterization : Nuclear magnetic resonance (¹H and ¹³C NMR) confirms the stannyl group's integration by observing shifts for protons adjacent to tin. Infrared (IR) spectroscopy identifies thiazole ring vibrations (C-S and C=N stretches at ~690 cm⁻¹ and 1650 cm⁻¹, respectively). Elemental analysis validates stoichiometry, with deviations <0.3% .

Q. How does the tributylstannyl group influence the reactivity of the thiazole core in cross-coupling reactions?

- The tributylstannyl moiety acts as a transmetallation agent in Stille couplings, enabling C-C bond formation with aryl/heteroaryl halides. Reactivity depends on solvent polarity (e.g., DMF enhances tin coordination) and catalyst choice (Pd(PPh₃)₄ vs. PdCl₂(dppf)). Electron-withdrawing substituents on the thiazole ring accelerate coupling efficiency by stabilizing transition states .

Q. What are the stability considerations for handling this compound in air and moisture?

- The compound is air- and moisture-sensitive due to tin’s susceptibility to oxidation. Storage under inert gas (argon/nitrogen) at -20°C in amber vials is recommended. Decomposition products (e.g., tin oxides) can be detected via TLC (Rf shifts) or ¹¹⁹Sn NMR .

Advanced Research Questions

Q. How can conflicting yields in Stille couplings involving this compound be systematically addressed?

- Data Contradictions : Yield variations (e.g., 10–92% in similar reactions ) may arise from competing side reactions (e.g., homocoupling) or catalyst poisoning.

- Optimization :

- Use ligand screening (e.g., AsPh₃ vs. dppf) to modulate Pd catalyst activity.

- Introduce scavengers (e.g., CuI) to suppress tin byproducts.

- Monitor reaction progress via in situ ¹⁹F NMR if fluorinated partners are used .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on the thiazole ring post-stannylation?

- The electron-rich tributylstannyl group directs electrophiles (e.g., NO₂⁺) to the C4 position via resonance stabilization. Computational studies (DFT) show a lower activation barrier (~5 kcal/mol) for C4 attack compared to C2, validated by LC-MS tracking of nitro-derivative formation .

Q. How can molecular docking predict the bioactivity of this compound derivatives in antimicrobial studies?

- Methodology :

- Use docking software (AutoDock Vina) to simulate interactions between the stannyl-thiazole core and microbial enzyme active sites (e.g., Candida CYP51).

- Key parameters: Binding affinity (ΔG < -7 kcal/mol) and hydrogen bonding with catalytic residues (e.g., His310).

- Validate with in vitro assays (MIC ≤ 8 µg/mL against resistant strains) .

Q. What strategies mitigate toxicity risks during in vivo testing of tributylstannyl-thiazole derivatives?

- Approaches :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.